Structural Differentiation: Orthogonal Functional Handles vs. Mono-Protected 7-Amino-3,4-dihydroisoquinoline
The target compound provides two chemically distinct reactive sites—a free aromatic 7-NH2 group and a Boc-protected aliphatic amine on a flexible C4 tether—versus tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5) , which has only one free amine (the 7-NH2) and a Boc group that directly caps the isoquinoline nitrogen, rendering it unreactive toward further N-alkylation. This orthogonality is quantified by the number of accessible derivatization sites: two for the target compound vs. one for the comparator.
| Evidence Dimension | Number of orthogonally reactive functional groups available for sequential conjugation |
|---|---|
| Target Compound Data | Two: free aromatic amine (7-NH2) at the isoquinoline 7-position and Boc-protected aliphatic amine on the butyl chain (deprotectable under acidic conditions) |
| Comparator Or Baseline | tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5): one free 7-NH2; the Boc group is on the isoquinoline nitrogen, eliminating tertiary amine reactivity |
| Quantified Difference | 2 reactive handles vs. 1; orthogonal deprotection logic enables sequential conjugation without protecting group manipulation |
| Conditions | Chemical structure comparison; reactivity inferred from standard Boc-amine and aniline chemistry |
Why This Matters
This orthogonal reactivity directly enables stepwise bioconjugation or PROTAC linker assembly without intermediate protecting group adjustments.
